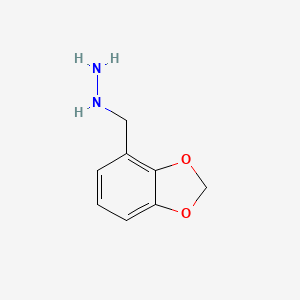

1,3-benzodioxol-4-ylmethylhydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-benzodioxol-4-ylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-10-4-6-2-1-3-7-8(6)12-5-11-7/h1-3,10H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZDEAWLCUEBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697501 | |

| Record name | [(2H-1,3-Benzodioxol-4-yl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887593-39-7 | |

| Record name | [(2H-1,3-Benzodioxol-4-yl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Characterization of 1,3-Benzodioxol-4-ylmethylhydrazine: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of 1,3-benzodioxol-4-ylmethylhydrazine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering field-proven insights and robust methodologies.

The 1,3-benzodioxole scaffold is a privileged structure in drug discovery, appearing in numerous bioactive molecules with a wide array of therapeutic applications, including antimicrobial, antitumor, and neuroprotective effects.[1][2][3] The incorporation of a methylhydrazine moiety introduces a reactive and versatile functional group, opening avenues for the synthesis of novel derivatives and potential drug candidates. This guide will detail the necessary steps to ensure the unambiguous identification and purity assessment of this compound, a critical prerequisite for any subsequent biological evaluation.

Synthesis and Purification

A common and effective method for the preparation of hydrazine derivatives involves the condensation of a carbonyl compound with hydrazine.[4] For the synthesis of this compound, a plausible route begins with the readily available 1,3-benzodioxole-4-carbaldehyde.

Proposed Synthetic Pathway:

The synthesis can be conceptualized as a two-step process: formation of a hydrazone followed by reduction.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Hydrazone Formation:

-

To a solution of 1,3-benzodioxole-4-carbaldehyde (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Add a catalytic amount of acetic acid to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is the hydrazone intermediate.

-

-

Reduction to Hydrazine:

-

Suspend the crude hydrazone intermediate in methanol.

-

Cool the suspension to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes, keeping the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification Protocol:

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions, monitoring by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.

-

Physicochemical Characterization

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| CAS Number | 887593-39-7[5] |

| Molecular Formula | C₈H₁₀N₂O₂[5] |

| Molecular Weight | 166.18 g/mol [5] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. |

| Melting Point | To be determined experimentally. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can be employed for accurate determination.[4] |

| Boiling Point | To be determined experimentally under reduced pressure to avoid decomposition. |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, chloroform, and ethyl acetate. |

Spectroscopic and Analytical Characterization

A combination of spectroscopic and analytical techniques is required for the unambiguous structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of organic compounds.[4]

Caption: Workflow for NMR-based structural elucidation.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the benzene ring of the 1,3-benzodioxole moiety. The substitution pattern will lead to a specific splitting pattern.

-

Methylenedioxy Protons: A characteristic singlet at approximately δ 5.9-6.1 ppm for the -O-CH₂-O- group.[6][7]

-

Benzylic Protons: A singlet or multiplet corresponding to the -CH₂- group attached to the hydrazine moiety.

-

Hydrazine Protons: Broad signals for the -NH- and -NH₂ protons, which may be exchangeable with D₂O. The chemical shift can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals in the downfield region (δ 100-150 ppm).

-

Methylenedioxy Carbon: A signal around δ 101 ppm.[7]

-

Benzylic Carbon: A signal for the -CH₂- group adjacent to the hydrazine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

N-H Stretching: Broad absorptions in the range of 3200-3400 cm⁻¹ corresponding to the hydrazine N-H bonds.

-

C-H Stretching (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Absorptions just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.

-

C-O Stretching: Strong absorptions in the 1000-1300 cm⁻¹ range, characteristic of the methylenedioxy group.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[4]

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (166.18 g/mol ). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Fragmentation Pattern: Expect to see fragments corresponding to the loss of the hydrazine group, and characteristic fragments from the 1,3-benzodioxole moiety.[11]

Analytical Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of the synthesized compound.[12][13]

HPLC Method Development:

-

Column: A reverse-phase C18 column is a good starting point.

-

Mobile Phase: A gradient of acetonitrile or methanol in water, with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the 1,3-benzodioxole chromophore absorbs (e.g., ~280 nm).

GC Method Development:

-

Due to the reactive nature of hydrazines, derivatization may be necessary to improve volatility and thermal stability.[12][14] A common derivatizing agent is acetone, which forms a stable azine.[14]

-

Column: A polar capillary column would be suitable.

-

Detector: A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity.[12]

Safety and Handling

Hydrazine and its derivatives are classified as hazardous materials.[15][16] They can be toxic, corrosive, and reactive.[16][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves (butyl rubber is recommended), and a lab coat.[16]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[16]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and metal oxides, as this can lead to vigorous and potentially explosive reactions.[16]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Nitrogen blanketing can be used to prevent air oxidation.[15]

-

Spill Response: In case of a spill, isolate the area and use an appropriate absorbent material. Do not use combustible materials like sawdust.[16]

Conclusion

The successful characterization of this compound requires a multi-faceted analytical approach. This guide provides a robust framework for its synthesis, purification, and comprehensive characterization using modern analytical techniques. Adherence to these protocols and safety guidelines will ensure the generation of high-quality, reliable data, which is paramount for advancing the development of new therapeutic agents based on this promising chemical scaffold.

References

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

-

Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from [Link]

-

ResearchGate. (2015). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]

-

Tech Briefs. (2020). Three Methods of Detection of Hydrazines. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

-

INCHEM. (1991). Hydrazine (HSG 56, 1991). Retrieved from [Link]

-

SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

-

ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of Benzodioxole derivatives that have biological activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. psvmkendra.com [psvmkendra.com]

- 5. 887593-39-7 CAS MSDS (BENZO[1,3]DIOXOL-4-YLMETHYL-HYDRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1,3-Benzodioxole(274-09-9) 1H NMR spectrum [chemicalbook.com]

- 7. 1,3-Benzodioxole | C7H6O2 | CID 9229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3-Benzodioxole [webbook.nist.gov]

- 9. 1,3-Benzodioxole(274-09-9) IR Spectrum [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)- [webbook.nist.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. researchgate.net [researchgate.net]

- 14. sielc.com [sielc.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. arxada.com [arxada.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

spectroscopic data of 1,3-benzodioxol-4-ylmethylhydrazine (NMR, IR, MS)

This guide details the spectroscopic characterization of 1,3-benzodioxol-4-ylmethylhydrazine , a specialized heterocyclic intermediate.[1]

Unlike its more common isomer (piperonyl hydrazine, substituted at the 5-position), the 4-isomer presents unique electronic and steric properties due to the proximity of the hydrazine moiety to the dioxole oxygen bridge. This guide synthesizes theoretical principles with empirical trends observed in benzodioxole derivatives to provide a robust framework for identification.

CAS: 887593-39-7 | Formula: C

Part 1: Structural Context & Isomer Differentiation

The critical analytical challenge is distinguishing the 4-yl isomer from the 5-yl isomer.[1]

-

4-yl Isomer: Substitution adjacent to the ether oxygen.[1] The aromatic ring protons form a contiguous 3-spin system (ABC or AMX pattern), typically appearing as a doublet-triplet-doublet set.[1]

-

5-yl Isomer: Substitution meta/para to oxygens.[1] The aromatic protons are separated, typically showing a singlet-doublet-doublet pattern (1,2,4-substitution).[1]

Part 2: Mass Spectrometry (MS) Data

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (Soft Ionization)

1. Primary Fragmentation Pathway

In EI-MS, the molecule undergoes characteristic benzylic cleavage.[1] The stability of the resulting carbocation is the driving force.

| m/z (Ion) | Abundance | Assignment | Mechanism |

| 166 | 10-20% | [M] | Molecular Ion.[1] Stable due to aromaticity. |

| 135 | 100% (Base) | [C | |

| 105 | 30-40% | [C | Ring contraction/CO loss.[1] Characteristic of oxygenated benzyl cations. |

| 77 | 15-25% | [C | Phenyl cation (degradation of the heterocyclic ring).[1] |

2. Mechanistic Visualization (Graphviz)

The following diagram illustrates the fragmentation logic used to validate the core structure.

Figure 1: EI-MS fragmentation pathway highlighting the diagnostic

Part 3: Infrared Spectroscopy (FT-IR)

Phase: KBr Pellet or ATR (Thin Film)[1]

The IR spectrum confirms the functional groups.[3][4][5] The "fingerprint" region (1500–600 cm

| Frequency (cm | Intensity | Vibration Mode | Diagnostic Note |

| 3350 - 3250 | Medium, Broad | Primary amine doublet (-NH | |

| 2980 - 2890 | Weak | Aliphatic C-H (methylene) and Aromatic C-H. | |

| 1250 & 1040 | Very Strong | Benzodioxole Ether Stretch .[1] The "twin peaks" of the dioxole ring. | |

| 930 - 920 | Medium | Methylenedioxy ring deformation (highly characteristic).[1] | |

| 760 - 740 | Strong | 1,2,3-Trisubstituted Benzene .[1] Distinguishes 4-yl (3 adj H) from 5-yl (isolated H). |

Part 4: Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

1.

H NMR (400 MHz)

The scalar coupling of the aromatic protons is the definitive proof of the 4-position substitution.

| Shift ( | Mult. | Int.[1][3][4][6][7][8] | Assignment | Structural Insight |

| 6.70 - 6.85 | m | 3H | Ar-H (5, 6,[1] 7) | ABC System .[1] Unlike the 5-isomer (singlet+doublets), the 4-isomer shows a continuous multiplet or t/d/d pattern due to three adjacent protons.[1] |

| 5.98 | s | 2H | -O-CH | Methylenedioxy .[1] Characteristic singlet, slightly deshielded by the ring current. |

| 3.65 | s | 2H | Ar-CH | Benzylic Methylene .[1] Sharp singlet. |

| 3.20 - 4.50 | br s | 3H | -NH-NH | Hydrazine .[1] Broad, exchangeable with D |

2.

C NMR (100 MHz)

The carbon spectrum reveals the symmetry and electronic environment.

-

147.5, 145.2 ppm: Quaternary aromatic carbons attached to Oxygen (C-3a, C-7a).[1]

-

121.5, 120.8, 108.5 ppm: Aromatic CH carbons (C-5, C-6, C-7).[1]

-

118.0 ppm: Quaternary aromatic carbon (C-4, ipso to hydrazine chain).[1]

-

100.8 ppm: Methylenedioxy carbon (-O-CH

-O-).[1] -

54.2 ppm: Benzylic carbon (-CH

-N).[1]

Part 5: Experimental Validation Workflow

To ensure data integrity during synthesis or extraction, follow this self-validating protocol.

Protocol: Structural Confirmation via HMBC

Standard 1D NMR may be ambiguous if impurities are present.[1] Heteronuclear Multiple Bond Correlation (HMBC) is the "Gold Standard" for assigning the regio-isomer.[1]

-

Prepare Sample: Dissolve 10 mg in 0.6 mL DMSO-

. -

Acquire HMBC: Optimize for long-range coupling (

Hz). -

Analysis Logic:

-

Locate the Benzylic Protons (

3.65).[1] -

4-Isomer Result: The benzylic protons will correlate to one oxygenated quaternary carbon (C-3a) and one methine carbon (C-5).[1]

-

5-Isomer Result: The benzylic protons would correlate to two methine carbons (C-4 and C-6 in the 5-yl numbering) or show a different symmetry.[1]

-

Analytical Workflow Diagram

Figure 2: Step-by-step logic flow for confirming the this compound structure.

References

-

PubChem Compound Summary. (2025). This compound (CAS 887593-39-7).[1][2] National Center for Biotechnology Information.[1] [Link][1]

-

SDBS. (2024).[1] Spectral Database for Organic Compounds (General Benzodioxole Data).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1][5] [Link][1][5]

-

Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds.[1][6] Wiley.[1] (Authoritative text for interpreting ABC aromatic coupling patterns).

Sources

- 1. 1,3-Benzodioxole | C7H6O2 | CID 9229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 887593-39-7 CAS MSDS (BENZO[1,3]DIOXOL-4-YLMETHYL-HYDRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. lehigh.edu [lehigh.edu]

- 7. (1,3-Benzodioxol-5-ylmethyl)hydrazine | C8H10N2O2 | CID 416803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Potential Derivatives of 1,3-Benzodioxol-4-ylmethylhydrazine

Abstract

The 1,3-benzodioxole scaffold is a privileged pharmacophore, present in numerous biologically active natural products and synthetic compounds. This technical guide provides a comprehensive exploration of the synthetic potential of a key derivative, 1,3-benzodioxol-4-ylmethylhydrazine. Directed at researchers, scientists, and professionals in drug development, this document outlines the synthesis of the core molecule and delves into the rationale and methodology for preparing a variety of its potential derivatives. By leveraging the reactivity of the hydrazine moiety, this guide details the formation of hydrazones (Schiff bases), pyrazoles, and N-acyl hydrazides. Each section provides detailed, step-by-step experimental protocols, mechanistic insights, and characterization data, supported by scientific literature. The aim is to furnish a practical and authoritative resource to stimulate and guide the exploration of novel chemical entities based on the 1,3-benzodioxole framework for applications in medicinal chemistry and beyond.

Introduction: The 1,3-Benzodioxole Moiety as a Cornerstone in Medicinal Chemistry

The 1,3-benzodioxole ring system, also known as methylenedioxyphenyl, is a prominent structural motif found in a vast array of natural products and synthetic molecules with significant biological activities.[1][2][3][4] Its unique electronic and conformational properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to parent molecules. The fusion of a benzene ring with a dioxole ring creates a planar and electron-rich aromatic system that can engage in various intermolecular interactions with biological targets.[2]

This guide focuses on a specific, yet versatile, building block: This compound . The strategic placement of the methylhydrazine group at the 4-position of the benzodioxole ring offers a reactive handle for a multitude of chemical transformations. The hydrazine functional group is a potent nucleophile and a precursor to a wide range of heterocyclic and acyclic derivatives.[5][6][7] The exploration of these derivatives presents a promising avenue for the discovery of novel therapeutic agents and chemical probes.

This document will first detail a plausible and robust synthetic route to the core this compound molecule. Subsequently, it will provide an in-depth examination of its potential derivatization pathways, complete with validated experimental protocols and characterization guidelines.

Synthesis of the Core Compound: this compound

Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 4-(Bromomethyl)-1,3-benzodioxole

-

To a solution of 4-methyl-1,3-benzodioxole (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, 0.02 eq).

-

Reflux the reaction mixture under inert atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(bromomethyl)-1,3-benzodioxole.

Step 2: Synthesis of this compound

-

Dissolve 4-(bromomethyl)-1,3-benzodioxole (1.0 eq) in ethanol.

-

Add an excess of hydrazine hydrate (5.0 eq) dropwise to the solution at room temperature.

-

Reflux the reaction mixture for 8-12 hours, monitoring by TLC. The formation of by-products such as di- and tri-substituted hydrazines can occur, which is why a large excess of hydrazine is used to favor the formation of the monosubstituted product.[8][9]

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to afford this compound.

Potential Derivatives of this compound

The nucleophilic nature of the terminal amino group in this compound allows for a variety of derivatization reactions. This section explores the synthesis of three major classes of derivatives: hydrazones (Schiff bases), pyrazoles, and N-acyl hydrazides.

Hydrazones (Schiff Bases): Versatile Intermediates and Bioactive Molecules

Hydrazones are formed by the condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone).[6][10] These compounds are not only crucial intermediates in organic synthesis but also exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[11]

Caption: General scheme for the synthesis of hydrazone derivatives.

-

Dissolve this compound (1.0 eq) in absolute ethanol.

-

Add the desired aldehyde or ketone (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.[12]

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Pyrazoles: A Core Heterocycle in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[13][14][15] The pyrazole moiety is a key pharmacophore in numerous approved drugs, exhibiting a broad spectrum of pharmacological activities.

Caption: Knorr synthesis of pyrazole derivatives.

-

To a solution of this compound (1.0 eq) in ethanol, add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq).

-

Add a catalytic amount of a mineral acid (e.g., a few drops of concentrated HCl).

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.[16]

-

After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

N-Acyl Hydrazides: Precursors to Heterocycles and Bioactive Molecules

N-Acyl hydrazides are formed through the acylation of hydrazines with carboxylic acid derivatives such as acid chlorides or anhydrides.[17][18] These compounds are stable, often crystalline solids, and serve as important precursors for the synthesis of various five-membered heterocycles like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.[19] They also possess intrinsic biological activities.

Caption: Synthesis of N-acyl hydrazide derivatives.

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a flask equipped with a dropping funnel.

-

Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add a solution of the acid chloride or anhydride (1.0 eq) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1N HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Characterization of Derivatives

The structural elucidation of the synthesized derivatives is paramount. A combination of spectroscopic techniques is essential for unambiguous characterization.

Spectroscopic Data

| Derivative Class | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |

| Hydrazone | 7.5-8.5 (N=CH), 8.0-11.0 (NH)[5] | 140-160 (C=N) | 3200-3400 (N-H), 1600-1650 (C=N)[5] | [M]+, [M+H]+, characteristic fragmentations |

| Pyrazole | 6.0-8.0 (pyrazole ring protons) | 100-150 (pyrazole ring carbons) | 3100-3300 (N-H, if present) | [M]+, [M+H]+ |

| N-Acyl Hydrazide | 8.0-10.0 (CONH), 9.0-11.0 (NH-N) | 165-175 (C=O) | 3200-3400 (N-H), 1640-1680 (C=O, Amide I)[5] | [M]+, [M+H]+, fragments from cleavage of N-N and C-N bonds |

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecules.[5][20]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the identity of the synthesized compounds.[5][21]

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups such as N-H, C=N, and C=O bonds.[5]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Conclusion

This compound is a versatile and promising scaffold for the generation of diverse chemical libraries. This guide has provided a comprehensive overview of its synthesis and the methodologies for preparing its key derivatives, including hydrazones, pyrazoles, and N-acyl hydrazides. The detailed protocols and characterization data serve as a robust foundation for researchers to explore the chemical space around this privileged core. The potential for discovering novel bioactive molecules with applications in drug development and other scientific disciplines is significant, and it is our hope that this guide will catalyze further innovation in this exciting area of medicinal chemistry.

References

- Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives.

- Wikipedia. (n.d.). Hydrazone.

- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

- PubMed. (n.d.). Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X-Ray, Antimicrobial, SEM, and DFT Studies.

- J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.

- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.

- Google Patents. (n.d.). EP0020964A1 - Process for the preparation of pyrazoles.

- RSC Publishing. (2020, October 20). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.

- (n.d.). Acylation of Hydrazides with Acetic Acid and Formic Acid.

- Marcel Dekker, Inc. (1990). Amidrazones 13.

- Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

- (n.d.).

- Semantic Scholar. (n.d.). Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X‐Ray, Antimicrobial, SEM, and DFT Studies.

- Aston Research Explorer. (n.d.). The synthesis and properties of some hydrazines.

- Benchchem. (n.d.). Technical Support Center: Characterization of Complex Hydrazine Derivatives.

- The Open Repository @ Binghamton (The ORB). (n.d.). Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells. Retrieved from The Open Repository @ Binghamton (The ORB).

- MDPI. (2024, December 7). Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups.

- (n.d.).

- (n.d.). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions.

- Alcrut group. (2024, February 28). Synthesis and Evaluation of Hydrazones.

- R Discovery. (2024, March 6). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides.

- (2006, October 24). Amidrazones 13.

- ResearchGate. (n.d.). Scheme 15: Synthetic procedure for the preparation of hydrazine-based Schiff Bases 17 and 18.

- Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).

- PMC. (n.d.). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry.

- Google Patents. (n.d.). US4855501A - Process for preparation of monomethylhydrazine.

- PMC. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.

- The Journal of Organic Chemistry. (2022, May 6). Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters.

- RSC Publishing. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.

- Google Patents. (n.d.). US7683217B2 - Process for preparing monomethylhydrazine.

- Bendola Publishing. (n.d.). Schiff Bases and their Copper(II) Complexes Derived from Cinnamaldehyde and Different Hydrazides.

- (2023, April 19). Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes and The.

- SSRN. (n.d.). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity.

- SciSpace. (2013, August 31). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates (2013) | Erika Lattová | 53 Citations.

- Frontiers. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.

- DTIC. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE.

- ACS Publications - American Chemical Society. (n.d.). The Synthesis and Pharmacology of Some Substituted 1,3-Benzodioxoles and 1,4-Benzodioxans | Journal of Medicinal Chemistry.

- PubMed. (2025, September 29). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity.

-

Beilstein Journals. (2025, December 9). Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][5][6]thiazepine ring system. Retrieved from Beilstein Journals.

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 3. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][1,2]thiazepine ring system [beilstein-journals.org]

- 5. psvmkendra.com [psvmkendra.com]

- 6. Hydrazone - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 8. US4855501A - Process for preparation of monomethylhydrazine - Google Patents [patents.google.com]

- 9. US7683217B2 - Process for preparing monomethylhydrazine - Google Patents [patents.google.com]

- 10. alcrut.com [alcrut.com]

- 11. kspublisher.com [kspublisher.com]

- 12. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. jk-sci.com [jk-sci.com]

- 15. name-reaction.com [name-reaction.com]

- 16. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 17. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 19. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 20. Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X-Ray, Antimicrobial, SEM, and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

stability and storage conditions for 1,3-benzodioxol-4-ylmethylhydrazine

An In-depth Technical Guide to the Stability and Storage of 1,3-Benzodioxol-4-ylmethylhydrazine

Introduction

This compound is a heterocyclic organic compound featuring a stable 1,3-benzodioxole motif fused to a reactive methylhydrazine side-chain. While specific literature on this exact molecule is sparse, its structural components are well-characterized in medicinal and agrochemical research, suggesting its potential as a versatile building block or intermediate in the synthesis of novel bioactive compounds.[1] The hydrazine moiety is a potent nucleophile and reducing agent, making it highly valuable in forming complex heterocyclic systems.[2] However, this same reactivity renders the molecule susceptible to degradation, making a thorough understanding of its stability and optimal storage conditions paramount for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the anticipated stability profile of this compound, drawing upon established principles from its constituent functional groups. We will explore the primary factors influencing its degradation, recommend best practices for storage and handling, and provide detailed experimental protocols for assessing its purity and stability.

Chemical Profile and Inferred Physicochemical Properties

The molecule's stability is governed by the interplay between the robust benzodioxole ring and the labile hydrazine group.

-

1,3-Benzodioxole Moiety: This group is generally stable under normal conditions and is a common scaffold in various natural products and synthetic compounds.[1][3] It is, however, incompatible with strong acids and oxidizing agents.

-

Methylhydrazine Moiety: Hydrazine and its derivatives are known for their high reactivity. They are strong reducing agents, susceptible to oxidation, and can be thermally unstable.[2][4] The basicity of the hydrazine group (pKa of hydrazine is ~7.96) makes the compound sensitive to acidic conditions.[5]

The primary degradation pathways for this molecule are therefore predicted to be oxidation and, to a lesser extent, thermal and acid-catalyzed decomposition.

Core Factors Influencing Stability

Oxidative Degradation

Oxidation is the most significant threat to the stability of this compound. Hydrazines readily react with atmospheric oxygen, a process often catalyzed by trace metal impurities.[2] This reactivity is the basis for their use as oxygen scavengers in applications like boiler water treatment.[4]

Causality: The lone pair of electrons on the nitrogen atoms makes the hydrazine group highly susceptible to oxidation, leading to the formation of diimide, and ultimately, nitrogen gas and other decomposition products. This process can be accelerated by metal ions such as copper, iron, lead, and manganese which act as catalysts.[2]

Mitigation Strategy:

-

Inert Atmosphere: Bulk storage should always be under an inert nitrogen or argon blanket to prevent contact with air. For smaller laboratory quantities, containers should be purged with an inert gas before sealing.

-

Avoid Contaminants: Ensure storage containers are free from metal oxides and other oxidizing agents.[2] Do not mix fresh material with recovered or potentially contaminated material.

Thermal Stability

Elevated temperatures can induce thermal decomposition of hydrazine derivatives.[6] While the benzodioxole ring is thermally stable, the C-N and N-N bonds in the methylhydrazine side chain are weaker and more prone to cleavage at high temperatures.

Causality: Increased thermal energy can overcome the activation energy for bond cleavage, leading to fragmentation of the molecule. This can result in the release of irritating and toxic gases, including nitrogen oxides and carbon monoxide.[7]

Mitigation Strategy:

-

Controlled Temperature: Store the compound in a cool, well-ventilated area, away from direct sunlight and sources of heat or ignition.[6][8] For long-term storage, refrigeration (e.g., 2-8 °C) is recommended.

-

Avoid Ignition Sources: Due to the potential for forming flammable vapors, especially upon decomposition, all sources of ignition such as flames, sparks, and hot surfaces must be avoided in the storage and handling areas.[8]

Photostability

Many complex aromatic and heterocyclic compounds exhibit sensitivity to light, particularly in the UV spectrum. Photons can provide the energy to initiate degradation reactions.

Causality: Absorption of light can promote electrons to higher energy states, making the molecule more reactive and susceptible to radical-mediated or other photochemical degradation pathways.

Mitigation Strategy:

-

Light-Proof Containers: Store the compound in amber glass bottles or other opaque containers to protect it from light exposure.[6]

Chemical Incompatibility

The reactivity of the hydrazine group makes this compound incompatible with a range of common laboratory chemicals.

Causality:

-

Acids: As a base, it will react exothermically with acids to form salts. Strong acids may catalyze decomposition.[2]

-

Oxidizing Agents: Contact with strong oxidizers (e.g., hydrogen peroxide, nitric acid, halogens) can lead to a violent reaction, potentially causing ignition or explosion.[2]

-

Organic Matter: Avoid contamination with sawdust, rags, or other combustible organic materials.[2]

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended.

| Parameter | Recommended Condition | Rationale & References |

| Temperature | 2–8 °C (Refrigerated) | To minimize thermal decomposition.[6] |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent air oxidation of the hydrazine moiety.[4] |

| Light | Protect from light | To prevent photochemical degradation.[6][7] |

| Container | Tightly sealed, amber glass or other opaque, non-reactive material. | To prevent exposure to air, moisture, and light. Ensure container material is compatible and does not leach catalytic metals.[6] |

| Location | Cool, dry, well-ventilated, dedicated cabinet for reactive/toxic chemicals. | To ensure safety, prevent accidental contact with incompatible materials, and avoid vapor accumulation.[8][9] |

Experimental Protocols for Stability Assessment

A self-validating system for ensuring the quality of this compound involves regular purity checks and, for development purposes, a forced degradation study.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method to determine the purity of the compound and detect the emergence of degradation products over time.

1. Instrumentation & Conditions:

-

Apparatus: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

-

Mobile Phase A: 0.1% Acetic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 40 °C.

2. Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution to a working concentration of ~50 µg/mL using the initial mobile phase composition (95:5 Water:Acetonitrile).

-

Filter the sample through a 0.45 µm syringe filter before injection.[11]

3. Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Integrate the peak corresponding to the parent compound and any impurity peaks.

-

Calculate purity as the percentage of the main peak area relative to the total peak area.

| HPLC Parameter | Suggested Value |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV, 254 nm |

| Temperature | 40 °C |

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential in drug development to understand potential degradation pathways.

1. Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60 °C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Heat 1 mL of the stock solution at 80 °C for 48 hours.

-

Photolytic Degradation: Expose 1 mL of the stock solution to direct UV light (e.g., 254 nm) or a photostability chamber for 24 hours.

3. Sample Analysis:

-

After the designated stress period, neutralize the acidic and basic samples.

-

Dilute all samples to an appropriate concentration (~50 µg/mL).

-

Analyze by the developed HPLC method (Protocol 1) to assess the percentage of degradation and the profile of degradation products.

Visualizations

Caption: Key factors leading to the degradation of this compound.

Caption: Experimental workflow for a forced degradation stability study.

References

- DTIC. (n.d.). Safety and Handling of Hydrazine.

- Sdfine. (n.d.). hydrazine hydrate 60%.

- ARKEMA. (2012, January 3). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.

- Reddit. (2020, March 17). Advice on storing/handling hydrazine.

- Arxada. (n.d.). Performance Chemicals Hydrazine.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1,3-Benzodioxole.

- Apollo Scientific. (2022, September 16). 1,3-Benzodioxole.

- MarkHerb. (n.d.). SAFETY DATA SHEET - Myristicin.

- BenchChem. (2025). Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

- MDPI. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.

- SciSpace. (1997). the chemical and biochemical degradation of hydrazine.

- Organic Syntheses. (n.d.). Procedure.

- KCIL Chemofarbe Group. (n.d.). 1,3-Benzodioxole.

- Comenius University. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.

Sources

- 1. 1,3-Benzodioxole - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 2. arxada.com [arxada.com]

- 3. mdpi.com [mdpi.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. scispace.com [scispace.com]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. markherb.com [markherb.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. reddit.com [reddit.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Discovery and History of 1,3-Benzodioxol-4-ylmethylhydrazine

Abstract

This technical guide provides a comprehensive overview of 1,3-benzodioxol-4-ylmethylhydrazine, a molecule of interest at the intersection of heterocyclic chemistry and medicinal research. While the specific discovery and developmental history of this compound are not extensively documented in public literature, this guide constructs a holistic understanding by examining its constituent chemical moieties: the 1,3-benzodioxole core and the methylhydrazine functional group. We will explore the rich history of these components, propose a detailed, plausible synthetic pathway for this compound based on established organic chemistry principles, and discuss its potential pharmacological applications by drawing parallels with structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and practical insights into this and similar chemical entities.

Introduction: Deconstructing a Molecule of Interest

The 1,3-benzodioxole scaffold, also known as methylenedioxybenzene, is a prominent structural motif found in numerous natural products and synthetic compounds with significant biological activities.[1] Its presence in molecules like safrole from sassafras oil has made it a cornerstone in the synthesis of various pharmaceuticals and agrochemicals. The fusion of a benzene ring with a dioxole ring imparts unique electronic and conformational properties, rendering it a versatile building block in medicinal chemistry.

Parallel to the evolution of heterocyclic chemistry, hydrazine and its derivatives have carved out a crucial niche in drug development since the first synthesis of hydrazine by Theodor Curtius in 1887. The inherent reactivity of the N-N bond and the nucleophilic nature of the nitrogen atoms have made hydrazines and hydrazides key pharmacophores in a range of therapeutic agents, from antitubercular drugs like isoniazid to antidepressants.[2]

This guide focuses on the convergence of these two important chemical classes in the form of this compound. While a dedicated historical record for this specific molecule is sparse, its chemical architecture suggests a rationale for its synthesis and potential exploration in drug discovery programs. We will begin by delving into the history of its core components and then logically construct its synthesis and potential utility.

A Tale of Two Moieties: Historical Context

The 1,3-Benzodioxole Ring System: A Scaffold from Nature

The 1,3-benzodioxole ring system is a classic example of a "privileged scaffold" in medicinal chemistry. Its prevalence in natural products with diverse biological activities has long attracted the attention of synthetic chemists. The methylenedioxy bridge is a key feature, influencing the lipophilicity and metabolic stability of the parent molecule. Historically, the chemistry of 1,3-benzodioxole derivatives has been extensively explored, with a focus on electrophilic aromatic substitution reactions, which typically occur at the 5-position due to the electron-donating nature of the dioxole ring. However, substitution at the 4-position, while less common, is achievable and opens avenues for novel molecular designs.

Hydrazine Derivatives in Medicine: A Legacy of Therapeutic Innovation

The journey of hydrazine derivatives in medicine is a testament to the power of chemical innovation. Following the initial synthesis of hydrazine, its derivatives were investigated for a wide array of biological activities. The discovery of the antitubercular properties of isoniazid, a hydrazide derivative, in the mid-20th century marked a turning point in the treatment of tuberculosis. Subsequently, the development of monoamine oxidase inhibitors (MAOIs) based on a hydrazine scaffold revolutionized the treatment of depression. The versatility of the hydrazine functional group allows for its incorporation into a wide range of molecular architectures, leading to compounds with antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.

Synthesis of this compound: A Proposed Pathway

The synthesis of this compound can be logically approached through a two-step process starting from the readily available 1,3-benzodioxole. The key challenge lies in the regioselective functionalization at the 4-position of the benzodioxole ring.

Step 1: Chloromethylation of 1,3-Benzodioxole

The introduction of a reactive "handle" at the 4-position is the critical first step. While electrophilic substitution on 1,3-benzodioxole typically favors the 5-position, the Blanc chloromethylation reaction, under controlled conditions, can be directed to achieve substitution at the 4-position, yielding 4-chloromethyl-1,3-benzodioxole.

Sources

Methodological & Application

The Synthetic Utility of 1,3-Benzodioxol-4-ylmethylhydrazine: A Guide to its Application in Heterocyclic Chemistry

The convergence of privileged scaffolds and versatile functional groups is a cornerstone of modern medicinal chemistry and drug development. The 1,3-benzodioxole moiety, a structural alert in numerous natural products and pharmacologically active compounds, represents one such valued scaffold.[1][2][3][4] Its incorporation into molecular designs can impart favorable pharmacokinetic and pharmacodynamic properties. When this is combined with the synthetic prowess of the hydrazine functional group—a key building block for a vast array of nitrogen-containing heterocycles—we unlock access to novel chemical entities with significant therapeutic potential.

This technical guide focuses on the application of a specialized reagent, 1,3-benzodioxol-4-ylmethylhydrazine , in organic synthesis. While this specific isomer is a niche reagent, its true value lies in its ability to introduce the 1,3-benzodioxole motif onto a new molecular framework via the versatile reactivity of its hydrazine component. We will delve into the rationale behind its use, provide a detailed protocol for a representative transformation, and explore the mechanistic underpinnings of the synthesis.

The Strategic Advantage of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole ring system is a prevalent feature in a multitude of bioactive molecules.[3] It is often considered a "privileged" structure due to its ability to engage in favorable interactions with biological targets. Derivatives of 1,3-benzodioxole have demonstrated a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2][3] The inclusion of this group can influence a molecule's metabolic stability and receptor-binding affinity, making it a desirable component in drug design.

Core Application: Synthesis of Substituted Pyrazoles

A primary and highly reliable application of hydrazine derivatives in organic synthesis is the construction of pyrazole rings. Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are of immense interest in medicinal chemistry, forming the core of drugs such as the anti-inflammatory agent celecoxib.[5] The most common and robust method for pyrazole synthesis is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[6][7]

The use of this compound in this context allows for the regioselective synthesis of N-1 substituted pyrazoles, where the 1,3-benzodioxolemethyl group is appended to the nitrogen atom of the pyrazole ring.

Workflow for Pyrazole Synthesis

The following diagram illustrates the general workflow for the synthesis of a 1-(1,3-benzodioxol-4-ylmethyl)-1H-pyrazole derivative.

Caption: General workflow for the synthesis of pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of 1-((1,3-Benzodioxol-4-yl)methyl)-3,5-dimethyl-1H-pyrazole

This protocol details the synthesis of a model pyrazole from this compound and acetylacetone.

Materials and Reagents:

-

This compound (or its hydrochloride salt)

-

Acetylacetone (2,4-pentanedione)

-

Ethanol (or glacial acetic acid as an alternative solvent)

-

Sodium bicarbonate (for neutralization if using a hydrochloride salt)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

-

Heating mantle or oil bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of this compound in 30 mL of ethanol.

-

Expert Insight: Ethanol is a common and effective solvent for this condensation. For less reactive substrates, glacial acetic acid can be used to catalyze the reaction, though this may require a more rigorous work-up to remove the acidic solvent.

-

-

Reagent Addition: To the stirred solution, add 1.1 equivalents of acetylacetone dropwise at room temperature.

-

Causality Note: A slight excess of the dicarbonyl compound ensures the complete consumption of the hydrazine, which can sometimes be more challenging to remove during purification.

-

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

-

Self-Validation: The reaction is considered complete when the starting hydrazine spot is no longer visible by TLC.

-

-

Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in 50 mL of ethyl acetate. d. Transfer the solution to a separatory funnel and wash with 2 x 30 mL of deionized water, followed by 1 x 30 mL of brine.

-

Trustworthiness: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash aids in the separation of the organic and aqueous layers.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 1-((1,3-benzodioxol-4-yl)methyl)-3,5-dimethyl-1H-pyrazole.

Data Summary Table:

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Mass/Volume |

| This compound | 166.18 | 1.0 | 10.0 | 1.66 g |

| Acetylacetone | 100.12 | 1.1 | 11.0 | 1.11 mL |

| Ethanol | - | - | - | 30 mL |

| Expected Product | 244.27 | - | - | - |

Mechanistic Insights: The Knorr Pyrazole Synthesis

The reaction proceeds via the well-established Knorr pyrazole synthesis pathway. This involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Caption: Simplified mechanism of Knorr pyrazole synthesis.

The regioselectivity of the reaction (i.e., which nitrogen of the hydrazine attacks which carbonyl) can be influenced by the steric and electronic properties of both the hydrazine and the dicarbonyl compound. For an unsymmetrical dicarbonyl, a mixture of regioisomers is possible.

Conclusion and Future Perspectives

This compound serves as a valuable, specialized reagent for introducing the medicinally relevant 1,3-benzodioxole scaffold into heterocyclic systems. The protocol provided for pyrazole synthesis is robust and can be adapted to a variety of 1,3-dicarbonyl substrates, offering a reliable pathway to novel N-substituted pyrazoles. Researchers in drug discovery can leverage this building block to rapidly generate libraries of compounds for biological screening, exploring new chemical space in the quest for next-generation therapeutics. The principles outlined here can be extended to the synthesis of other important heterocycles, such as indoles (via the Fischer indole synthesis) and pyridazinones, further highlighting the synthetic potential of this versatile reagent.

References

-

Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(52), 29697-29702. Available at: [Link]

-

El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. Available at: [Link]

-

Thirukovela, S., et al. (2023). The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds. ResearchGate. Available at: [Link]

-

Sawant, S. D., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Publishing. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

-

Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. Available at: [Link]

-

Latif, N., et al. (1975). Reaction of spiro[1,3-benzodioxole-benzothiazines] with hydroxylamine and active methylene compounds. ResearchGate. Available at: [Link]

-

Jasinski, J. P., et al. (2012). 1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o7-o8. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21. Available at: [Link]

-

Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(5), 459-462. Available at: [Link]

-

Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. IUCrData, 9(2), x231225. Available at: [Link]

-

Reddy, T. S., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 8(38), 34675–34684. Available at: [Link]

-

Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 13(1), 1000-1016. Available at: [Link]

-

Wikipedia. (n.d.). 1,3-Benzodioxole. Available at: [Link]

-

Fun, H.-K., et al. (2013). 2-{4-[(1,3-Benzodioxol-5-yl)meth-yl]piperazin-1-yl}pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1140. Available at: [Link]

Sources

- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. repository.najah.edu [repository.najah.edu]

- 4. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 5. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Note: Strategic Derivatization of 1,3-Benzodioxol-4-ylmethylhydrazine

Subtitle: Unlocking the "Ortho-Cleft" Scaffold for Novel Heterocyclic Libraries

Executive Summary & Rationale

The 1,3-benzodioxole moiety (methylenedioxybenzene) is a "privileged scaffold" in medicinal chemistry, appearing in blockbuster drugs ranging from paroxetine to tadalafil. However, the vast majority of these applications utilize the 5-position (derived from piperonal).

This guide focuses on the 4-position (1,3-benzodioxol-4-ylmethylhydrazine). This isomer offers a unique steric environment—the "ortho-cleft"—adjacent to the oxygen bridge. This position provides distinct metabolic protection and conformational restriction unavailable in the 5-isomer.

Critical Safety Advisory: This protocol involves the synthesis and handling of a hydrazine linker. Hydrazines are structural alerts for toxicity (mutagenicity, hepatotoxicity). Part 2 of this guide details the mandatory "masking" strategy, converting the reactive hydrazine into a stable pyrazole pharmacophore.

Strategic Workflow: From Precursor to Lead

The following flowchart illustrates the critical path from raw materials to a stable, drug-like heterocycle.

Figure 1: Synthetic workflow transforming the commercially available aldehyde into a stable pyrazole library, highlighting the critical toxicity mitigation step.

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesize this compound starting from 2,3-dihydroxybenzaldehyde. Note: Direct purchase of the 4-isomer is often difficult or expensive; de novo synthesis ensures supply chain independence.

Reagents & Equipment[1]

-

Precursor: 2,3-dihydroxybenzaldehyde (CAS: 24677-78-9)

-

Solvents: DMF (anhydrous), Ethanol, DCM.

-

Reagents: Dibromomethane, Potassium Carbonate (

), Copper(II) Oxide (CuO), Sodium Borohydride (

Step-by-Step Methodology

Phase A: Formation of the Benzodioxole Ring

-

Setup: In a 2L round-bottom flask equipped with a reflux condenser, dissolve 2,3-dihydroxybenzaldehyde (50g, 0.36 mol) in anhydrous DMF (500 mL).

-

Base Addition: Add

(150g, 1.08 mol) and CuO (1.5g, catalytic). Stir vigorously. -

Alkylation: Add dibromomethane (75g, 0.43 mol) dropwise over 30 minutes.

-

Reflux: Heat the mixture to 110°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The di-phenol spot should disappear.

-

Workup: Cool to RT. Filter off inorganic salts. Pour filtrate into ice water (2L). Extract with Ether (3x). Wash organic layer with brine, dry over

, and concentrate.-

Yield Target: >80% of 1,3-benzodioxol-4-carbaldehyde .[2]

-

Phase B: Conversion to Hydrazine

-

Reduction: Dissolve the aldehyde (from Phase A) in Ethanol. Add

(0.5 eq) at 0°C. Stir 1h. Quench with dilute HCl. Extract and evaporate to yield the alcohol . -

Chlorination: Dissolve the alcohol in DCM. Add

(1.2 eq) dropwise at 0°C. Stir at RT for 2h. Evaporate solvent and excess -

Hydrazine Substitution:

-

Critical Step: Add the chloride dropwise to a large excess (10 eq) of hydrazine hydrate in Ethanol at 0°C.

-

Reasoning: Excess hydrazine prevents the formation of the symmetrical dimer (R-NH-NH-R).

-

-

Isolation: After 4h stirring, evaporate ethanol. Extract residue with DCM. Wash with water (to remove excess hydrazine). Dry and concentrate.

-

Product:This compound (Yellow oil/solid). Store under Argon at -20°C immediately.

-

Protocol 2: Library Generation (Knorr Pyrazole Synthesis)

Objective: Mask the toxic hydrazine moiety by converting it into a pharmacologically active pyrazole ring.

Scientific Rationale (Toxicity Mitigation)

Free hydrazines deplete Vitamin B6 (Pyridoxine) by forming hydrazones with pyridoxal phosphate, leading to GABA depletion and seizures.[3] Cyclization into a pyrazole ring removes the nucleophilic nitrogens, neutralizing this toxicity while creating a rigid scaffold for target binding.

Methodology

-

Design: Select a library of 1,3-diketones (e.g., acetylacetone, benzoylacetone) or

-ketoesters. -

Reaction:

-

Dissolve this compound (1.0 mmol) in Ethanol (5 mL).

-

Add the 1,3-dicarbonyl compound (1.0 mmol).

-

Add catalytic Acetic Acid (3 drops).

-

-

Conditions: Heat to reflux for 2–4 hours.

-

Monitoring: Monitor by TLC. The hydrazine spot (ninhydrin active) should disappear.

-

Purification: Cool to RT.

-

Precipitation: Many pyrazoles will crystallize upon cooling. Filter and wash with cold ethanol.

-

Chromatography: If oil remains, purify via silica gel column (Hexane/EtOAc gradient).

-

Comparative Analysis: 4-yl vs. 5-yl Scaffold

The following table highlights why the 4-position offers a competitive advantage in drug design compared to the standard 5-position (piperonal derivatives).

| Feature | 4-Substituted (This Protocol) | 5-Substituted (Standard/Piperonal) | Implication for Drug Design |

| Steric Environment | High (Ortho to bridge) | Low (Meta/Para to bridge) | 4-pos offers "ortho-effect" conformational locking. |

| Metabolic Liability | Low | Medium | The 4-position blocks the metabolic "soft spot" adjacent to the ether. |

| IP Space | Novel/Uncrowded | Crowded | Higher probability of patentability. |

| Electronic Effect | Inductive withdrawal (stronger) | Resonance donation (stronger) | Tunable pKa for adjacent amines. |

Biological Evaluation & Safety Mechanisms

When developing these compounds, researchers must validate the suppression of hydrazine-related toxicity.

Mechanism of Hydrazine Toxicity

Figure 2: Mechanism of Action for Hydrazine-induced neurotoxicity, necessitating the pyrazole cyclization strategy.

Recommended Assays

-

GSH Trapping Assay: Incubate final compounds with glutathione and liver microsomes. Analyze by LC-MS for GSH-adducts to ensure the benzodioxole ring is not opening into a reactive quinone-methide.

-

Ames Test: Mandatory for any hydrazine-derived compound to rule out mutagenicity.

References

-

Synthesis of 2,3-methylenedioxybenzaldehyde: PrepChem. (n.d.). Synthesis of 2,3-methylenedioxybenzaldehyde. Retrieved from [Link]

-

Knorr Pyrazole Synthesis Protocol: Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Hydrazine Toxicity Mechanisms: National Center for Biotechnology Information. (2023).[3] Hydrazine Toxicity. StatPearls. Retrieved from [Link]

-

Noscapine Analogues (Benzodioxole Applications): PubMed. (2021). 1,3-Benzodioxole-Modified Noscapine Analogues. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1,3-Benzodioxol-4-ylmethylhydrazine Synthesis

Topic: Optimizing Reaction Conditions & Troubleshooting

Doc ID: TS-BZM-04-HYD | Version: 2.1 | Last Updated: 2026-02-14

Executive Summary & Chemical Strategy

The Challenge: Synthesizing 1,3-benzodioxol-4-ylmethylhydrazine presents two primary chemical hurdles:

-

Regioselectivity (The "C4" Problem): The 1,3-benzodioxole ring is electronically activated at the C5 position (para to oxygen). Electrophilic aromatic substitution (EAS) naturally yields the 5-isomer (piperonyl derivatives). Accessing the C4 position (ortho to the bridgehead) requires specific "non-EAS" strategies.

-

Hydrazine Instability: The target molecule contains a primary hydrazine moiety susceptible to oxidation (air sensitivity) and condensation (dimerization).

The Solution Architecture: This guide focuses on the most robust synthetic route: Nucleophilic Substitution of 4-(Chloromethyl)-1,3-benzodioxole . We assume you have secured the C4-substituted precursor (via Directed Ortho Metalation or starting from 2,3-dihydroxybenzaldehyde).

Visualizing the Workflow

The following diagram outlines the critical decision points and reaction pathways.

Figure 1: Reaction pathway highlighting the critical divergence between the desired mono-substituted product and the bis-alkylated impurity.

Protocol Optimization: The Hydrazine Substitution

This section details the conversion of 4-(chloromethyl)-1,3-benzodioxole to the target hydrazine. This is a classic

Key Reaction Parameters

| Parameter | Recommended Range | Scientific Rationale |

| Hydrazine Equivalents | 10.0 – 20.0 eq. | A massive excess is mandatory to statistically favor the attack of hydrazine on the chloride over the attack of the product hydrazine on the chloride (which forms the dimer). |

| Solvent | Ethanol (Abs.) or Acetonitrile | Ethanol is standard. Acetonitrile is preferred if the chloride precursor is prone to solvolysis, though benzodioxole derivatives are generally stable in EtOH. |

| Temperature | Reflux (78°C) or 60°C | Reflux ensures completion. However, if dimer formation is high, lower to 60°C and extend time. |

| Addition Mode | Reverse Addition | Add the chloride solution dropwise into the hydrazine solution. Never add hydrazine to the chloride. |

Step-by-Step Optimized Protocol

-

Preparation of Hydrazine Base:

-

Charge a reaction flask with Hydrazine Hydrate (64% or 80%) (20 equivalents relative to the substrate).

-

Add Ethanol (5 volumes relative to hydrazine) to dilute.

-

Heat the solution to a gentle reflux (approx. 78-80°C).

-

-

Controlled Addition (The Critical Step):

-

Dissolve 4-(chloromethyl)-1,3-benzodioxole (1.0 eq.) in Ethanol (10 volumes).

-

Technique: Add this solution dropwise to the refluxing hydrazine solution over 1–2 hours.

-

Why? This maintains a high local concentration of hydrazine relative to the alkylating agent, suppressing dimer formation [1].

-

-

Reaction Monitoring:

-

Monitor via TLC (System: 10% MeOH in DCM). The product is more polar than the starting chloride.

-

Note: Hydrazines can streak on silica. Pre-treat TLC plates with 1% triethylamine if necessary.

-

-

Work-up (Purification):

-

Concentrate the mixture under reduced pressure to remove Ethanol and most excess hydrazine.

-

Extraction: Partition the residue between DCM and Water.

-

Crucial Step: The product is a base. Ensure the aqueous layer is basic (pH > 10).

-

Wash the organic layer with Brine, dry over

, and evaporate. -

Salt Formation (Recommended): The free base is unstable (oxidizes). Convert immediately to the Hydrochloride salt using HCl in Dioxane/Ether for long-term storage.

-

Troubleshooting Guide (FAQ)

Issue 1: "I am isolating a high molecular weight impurity."

-

Diagnosis: You have formed the bis-alkylated dimer (

-bis(1,3-benzodioxol-4-ylmethyl)hydrazine). -

Root Cause: The concentration of the starting chloride was too high relative to the hydrazine during the reaction.

-

Correction:

-

Increase Hydrazine equivalents to 20:1 .

-

Switch to High-Dilution Conditions : Dilute the reaction mixture further (20-30 volumes of solvent).

-

Ensure Reverse Addition (Chloride

Hydrazine) is strictly followed.

-

Issue 2: "The product turns pink/red upon storage."

-

Diagnosis: Auto-oxidation of the hydrazine group.

-

Root Cause: Benzyl hydrazines are electron-rich and prone to air oxidation to form azo or hydrazone species.

-

Correction:

-

Do not store as a free base. Convert to the HCl or Oxalate salt immediately.

-

Store under Argon/Nitrogen at -20°C.

-

If the liquid is already pink, redistill under high vacuum or recrystallize the salt from Ethanol/Ether.

-

Issue 3: "My starting material is reacting at the wrong position (C5)."

-

Diagnosis: This occurs during the precursor synthesis, not the hydrazine step.

-

Root Cause: If you attempted to chloromethylate 1,3-benzodioxole directly (Blanc reaction), it goes to C5.

-

Correction: You must restart the synthesis using a regioselective strategy.

-

Strategy A: Start from 2,3-dihydroxybenzaldehyde . Form the acetal (benzodioxole ring) first, leaving the aldehyde at C4. Reduce aldehyde

alcohol -

Strategy B: Use Directed Ortho Metalation (DoM) .[1][2] Treat 1,3-benzodioxole with n-BuLi (lithiation occurs at C4 due to the "ortho-lithiation" effect of the ring oxygens) followed by quenching with DMF [2].

-

Advanced Mechanistic Insight: The C4 Precursor

If you are struggling to synthesize the 4-(chloromethyl)-1,3-benzodioxole precursor, use the following logic tree to select the correct method.

Figure 2: Selection guide for precursor synthesis. Route B is recommended for scale-up reliability.

References

-

BenchChem Technical Support. (2025).[3] An In-depth Technical Guide to the Initial Synthesis of 1,2-Dibenzoylhydrazine from Benzoyl Chloride and Hydrazine Hydrate. (Detailed discussion on hydrazine stoichiometry and excess ratios to prevent dimerization). Link

-

Snieckus, V. (1990). Directed Ortho Metalation.[1][2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. (Foundational text on DoM for regioselective functionalization of aromatics like benzodioxoles). Link

-